molecular formula C20H21N5O4 B2560674 ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887464-21-3

ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2560674
CAS RN: 887464-21-3
M. Wt: 395.419
InChI Key: XKPGPCMFKFQNFW-UHFFFAOYSA-N
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Description

Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Research has explored the synthesis of novel compounds derived from imidazole, with ethyl 2-(1H-imidazol-1-yl)acetate serving as a key intermediate in the creation of new compounds demonstrating significant biological activity. One study synthesized a series of new compounds, which were evaluated for their antibacterial activity against common bacteria, showing promise for future pharmaceutical applications (Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019).

Antimicrobial Activities Another area of interest is the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which upon evaluation, revealed antimicrobial properties against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential in developing new antimicrobial agents (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).

Catalytic Properties The compound has also been studied for its catalytic properties. For example, the synthesis of imidazolium-bridged cyclodextrin dimers showed how modifications to the imidazole derivatives can influence their catalytic effectiveness in reactions, such as the hydrolytic cleavage of p-nitrophenyl alkanoates, demonstrating the chemical's versatility in catalytic applications (M. Luo, R. Xie, De-Qi Yuan, Wei Lu, P. Xia, Hua-ming Zhao, 2010).

Reactivity and Computational Study In addition to experimental studies, computational and theoretical research has provided insights into the reactivity and properties of imidazole derivatives. A comprehensive study using spectroscopic characterization and computational methods unveiled the specific reactivity properties of newly synthesized imidazole derivatives, laying the groundwork for further exploration of their potential uses (Mossaraf Hossain, Renjith Thomas, Y. Mary, K. S. Resmi, Stevan Armaković, Sanja J. Armaković, A. Nanda, G. Vijayakumar, C. V. Alsenoy, 2018).

properties

IUPAC Name

ethyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-5-29-15(26)11-24-18(27)16-17(22(4)20(24)28)21-19-23(16)10-13(3)25(19)14-9-7-6-8-12(14)2/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPGPCMFKFQNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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